molecular formula C8H15ClFNO2 B2728922 Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride CAS No. 2260917-64-2

Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride

Cat. No. B2728922
CAS RN: 2260917-64-2
M. Wt: 211.66
InChI Key: FZPCRBLIYNHEKS-WDJAFQARSA-N
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Description

The compound “Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride” is a complex organic molecule. It contains an ethyl group, a fluorocyclobutane group, and a carboxylate group, along with an aminomethyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . The fluorocyclobutane group would add a cyclic structure to the molecule, and the carboxylate group would contribute to the polarity of the molecule.


Chemical Reactions Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . This classification could influence the types of reactions this compound can undergo.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, carbodiimides like EDC are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable and can pose health risks if inhaled, ingested, or come into contact with the skin .

properties

IUPAC Name

ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)6-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPCRBLIYNHEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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